4H-1,2,4-Triazole-3,4,5-triamine

Catalog No.
S595082
CAS No.
473-96-1
M.F
C2H6N6
M. Wt
114.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-1,2,4-Triazole-3,4,5-triamine

CAS Number

473-96-1

Product Name

4H-1,2,4-Triazole-3,4,5-triamine

IUPAC Name

1,2,4-triazole-3,4,5-triamine

Molecular Formula

C2H6N6

Molecular Weight

114.11 g/mol

InChI

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7)

InChI Key

JJGGIYYGVKGMQZ-UHFFFAOYSA-N

SMILES

C1(=NN=C(N1N)N)N

Synonyms

1,2,4-triaminotriazole, guanazine

Canonical SMILES

C1(=NN=C(N1N)N)N

Coordination Chemistry and Material Science:

  • Metal Chelation: Tetrazole can act as a chelating agent, forming stable complexes with various metal ions due to its multiple nitrogen atoms and lone pairs of electrons. This property makes it potentially useful in areas like catalysis, where metal complexes play a crucial role .
  • Functional Materials: The presence of the triazole ring and amine groups in tetrazole suggests potential applications in the development of functional materials with specific properties. Research suggests possibilities in areas like ionic liquids, fire retardants, and energetic materials .

Medicinal Chemistry and Drug Discovery:

  • Scaffold for Drug Design: The tetrazole ring is a common scaffold found in various approved drugs exhibiting diverse biological activities. Tetrazole itself may serve as a starting point for the design of novel drugs with specific therapeutic targets .
  • Antimicrobial Activity: Some studies have reported potential antimicrobial activity of tetrazole derivatives against various bacterial and fungal strains. Further research is necessary to explore its potential as an antimicrobial agent .

Organic Chemistry and Synthetic Applications:

  • Versatile Building Block: Tetrazole can be readily modified through various reactions, making it a versatile building block for the synthesis of different organic molecules. This versatility could be valuable in the synthesis of complex molecules with specific functions .
  • Click Chemistry: Tetrazole exhibits potential as a participant in click chemistry reactions, a powerful tool for the rapid and efficient synthesis of complex molecules. This potential needs further exploration .

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of 4H-1,2,4-Triazole-3,4,5-triamine features three amino groups that enhance its reactivity and biological activity, making it a significant subject of study in medicinal chemistry and biochemistry.

  • Oxidation: The compound can be oxidized to form various triazole derivatives with different functional groups.
  • Reduction: Reduction reactions can yield triazole-based amines and other reduced forms.
  • Substitution: The amino groups in the triazole ring can engage in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

These reactions are crucial for synthesizing more complex compounds and exploring the compound's potential applications.

4H-1,2,4-Triazole-3,4,5-triamine exhibits significant biological activity. It has been shown to inhibit the enzyme ribonucleoside-diphosphate reductase, which is essential for DNA synthesis. This inhibition can lead to decreased cell proliferation and has implications in cancer treatment. Additionally, the compound influences cellular functions by altering signaling pathways and gene expression. For instance, it affects matrix metalloproteinase-1 expression, which is involved in tissue remodeling and repair.

The synthesis of 4H-1,2,4-Triazole-3,4,5-triamine can be achieved through several methods:

  • Cyclization of Hydrazine Derivatives: One common approach involves reacting hydrazine derivatives with formamide or other suitable reagents under specific conditions such as microwave irradiation.
  • Ceric Ammonium Nitrate Catalysis: This method employs oxidative cyclization of amidrazones and aldehydes using polyethylene glycol as a recyclable medium for industrial production .
  • Suzuki Cross-Coupling Reaction: This technique allows for the synthesis of 3,4,5-trisubstituted derivatives by coupling brominated 4H-1,2,4-triazoles with boronic acids .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of 4H-1,2,4-Triazole-3,4,5-triamine span several fields:

  • Pharmaceuticals: Due to its ability to inhibit DNA synthesis and its anticancer properties, it is investigated as a potential antineoplastic agent.
  • Agriculture: The compound is utilized in developing agrochemicals due to its biological activity against various pathogens.
  • Materials Science: It serves as a building block for creating energetic coordination polymers that have applications in explosives and propellants.

Studies on the interactions of 4H-1,2,4-Triazole-3,4,5-triamine with biomolecules reveal its role as an enzyme inhibitor. Specifically, it binds to the active sites of ribonucleoside-diphosphate reductase and potentially other enzymes involved in nucleotide metabolism. This interaction alters metabolic pathways essential for DNA synthesis and cellular proliferation. Moreover, research indicates that the compound's effects may vary based on dosage levels in animal models.

Several compounds share structural similarities with 4H-1,2,4-Triazole-3,4,5-triamine:

Compound NameStructural FeaturesUnique Properties
1H-1,2,4-TriazoleContains one nitrogen atom lessDifferent biological activities; less potent as an inhibitor
1,2,3-TriazoleStructural isomer with distinct reactivityUnique reactivity patterns; used in different applications
4H-1,2-Diaryl TriazolesSubstituted at positions 3 and 5Enhanced luminescence properties; potential use in optoelectronics

The uniqueness of 4H-1,2,4-Triazole-3,4,5-triamine lies in its specific substitution pattern that imparts distinct biological activities and chemical reactivity compared to these similar compounds. Its ability to inhibit DNA synthesis effectively distinguishes it from other triazole derivatives .

XLogP3

-1.5

UNII

4O25P2N0XA

Other CAS

473-96-1

Wikipedia

Guanazine

Dates

Modify: 2023-08-15

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